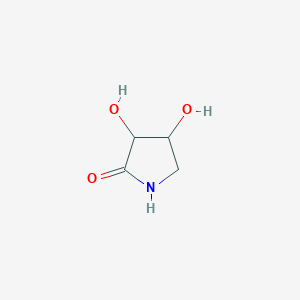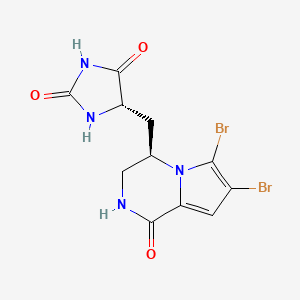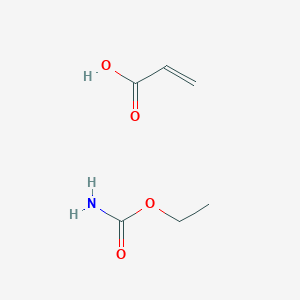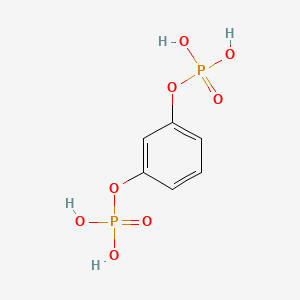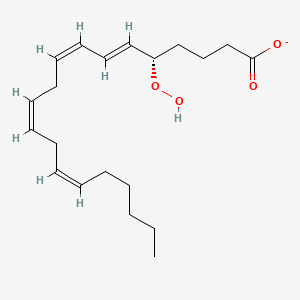
5(S)-Hpete(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(S)-HPETE(1-) is conjugate base of 5(S)-HPETE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 5(S)-HPETE.
Applications De Recherche Scientifique
High-Performance Computing in Scientific Research
High-Performance Computing (HPC) has become a pivotal tool in scientific research, enabling scientists to solve complex problems in various fields, including physics, chemistry, and engineering. HPC systems facilitate the execution of large-scale experiments and simulations, contributing significantly to advancements in scientific understanding and applications. The development of HPC infrastructures, such as cloud computing and grid technologies, has provided researchers with the necessary resources to conduct extensive analyses and solve large-scale linear systems of equations, which are crucial in many scientific computations (Panda, Subramoni, Chu, & Bayatpour, 2020).
Integration of HPC in Various Fields
The integration of HPC in various scientific fields has allowed for the efficient management and execution of complex scientific workflows. This integration includes the development of user-friendly interfaces and platforms that facilitate the execution of HPC workloads, making them more accessible to a broader range of researchers. These advancements have significantly increased the utilization of HPC infrastructures, enabling researchers to easily execute and share their applications through various services (Castro, Villamizar, Garces, Perez, Caliz, & Perez Arteaga, 2016).
Optimization of Dataflow and I/O in HPC Systems
Optimizing dataflow and I/O in HPC systems is essential for maximizing the performance of scientific workflows. Innovative frameworks like DFMan and Wemul have been developed to manage and emulate I/O behavior in scientific workflows. These tools leverage advanced algorithms and system architectures to optimize data sharing and enhance the overall performance of HPC systems, leading to more efficient and effective scientific research (Chowdhury et al., 2020).
E-science Infrastructures in Molecular Modeling
E-science infrastructures play a crucial role in molecular modeling and parametrization, providing essential tools and services for computational scientific research. Projects like SEAGrid and ParamChem have significantly contributed to this field by offering computational resources, application interfaces, and workflow management services. These infrastructures support complex calculations in quantum chemistry, molecular dynamics, and molecular force-field parametrization, enhancing the capabilities of researchers in these domains (Shen, Fan, & Pamidighantam, 2014).
Propriétés
Nom du produit |
5(S)-Hpete(1-) |
|---|---|
Formule moléculaire |
C20H31O4- |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
Clé InChI |
JNUUNUQHXIOFDA-JGKLHWIESA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)[O-])OO |
SMILES canonique |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)[O-])OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



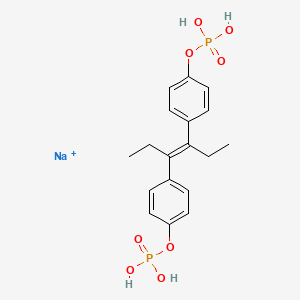
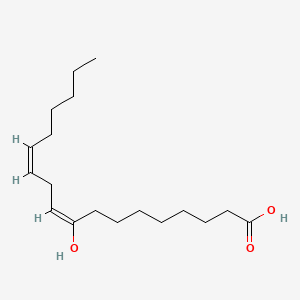

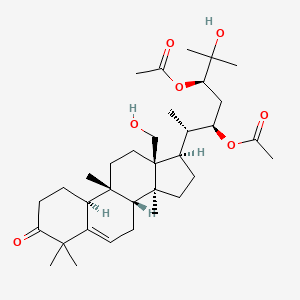
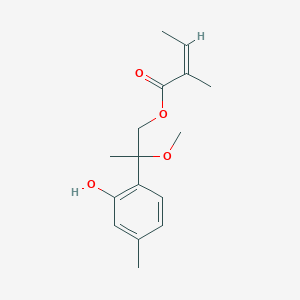

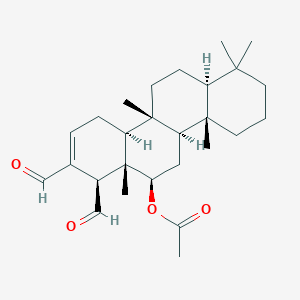

![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one](/img/structure/B1259553.png)
